

# Reproducibility of ND-322 Hydrochloride: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: ND-322 hydrochloride

Cat. No.: B15577112

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An in-depth analysis of the selective gelatinase inhibitor **ND-322 hydrochloride**, including its mechanism of action, a review of published performance data, and a comparison with alternative compounds. This guide provides researchers with the necessary data and protocols to evaluate its suitability for their experimental needs.

## Introduction

**ND-322 hydrochloride** is a potent, water-soluble, and selective inhibitor of gelatinases, primarily targeting matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), and membrane-type 1 matrix metalloproteinase (MT1-MMP)[1][2]. These enzymes are key players in the degradation of the extracellular matrix and are critically involved in cancer progression, particularly in tumor invasion and metastasis[1][3]. Given its potential as a therapeutic agent, understanding the reproducibility of its inhibitory effects is paramount for researchers in drug development and cancer biology. This guide aims to provide a comprehensive overview of the published data on **ND-322 hydrochloride**, a comparison with alternative inhibitors, and detailed experimental protocols to aid in the design of future studies.

## Quantitative Data Summary

To assess the reproducibility of **ND-322 hydrochloride**'s performance, we have compiled quantitative data from available studies. The primary source of detailed inhibitory constants (Ki) comes from a study by Marusak et al. (2016), which characterized the inhibitor's selectivity against a panel of matrix metalloproteinases[1]. Another study by Zhang et al. (2015) reported

the IC<sub>50</sub> values for the individual chiral enantiomers of ND-322 against MMP-2 and MMP-9[4]. While not a direct comparison of the racemic compound, this data provides valuable context.

Table 1: Inhibitory Activity of ND-322 and its Enantiomers

Compound	Target	Ki (nM)	IC50 (nM)	Reference
ND-322 (racemic)	MMP-2	14.3	-	[1]
MT1-MMP	26.6	-	[1]	
MMP-9	870	-	[1]	
MMP-1	>10,000	-	[1]	
MMP-3	>10,000	-	[1]	
MMP-7	>10,000	-	[1]	
MMP-8	>10,000	-	[1]	
MMP-13	>10,000	-	[1]	
(R)-ND-322	MMP-2	-	23	[4]
MMP-9	-	110	[4]	
(S)-ND-322	MMP-2	-	28	[4]
MMP-9	-	130	[4]	

Note: A direct comparison of reproducibility is limited by the availability of multiple independent studies reporting inhibitory constants for the racemic **ND-322 hydrochloride**. The data from Zhang et al. (2015) on the individual enantiomers suggests a consistent inhibitory profile against MMP-2 and MMP-9.

## Comparison with Alternative Gelatinase Inhibitors

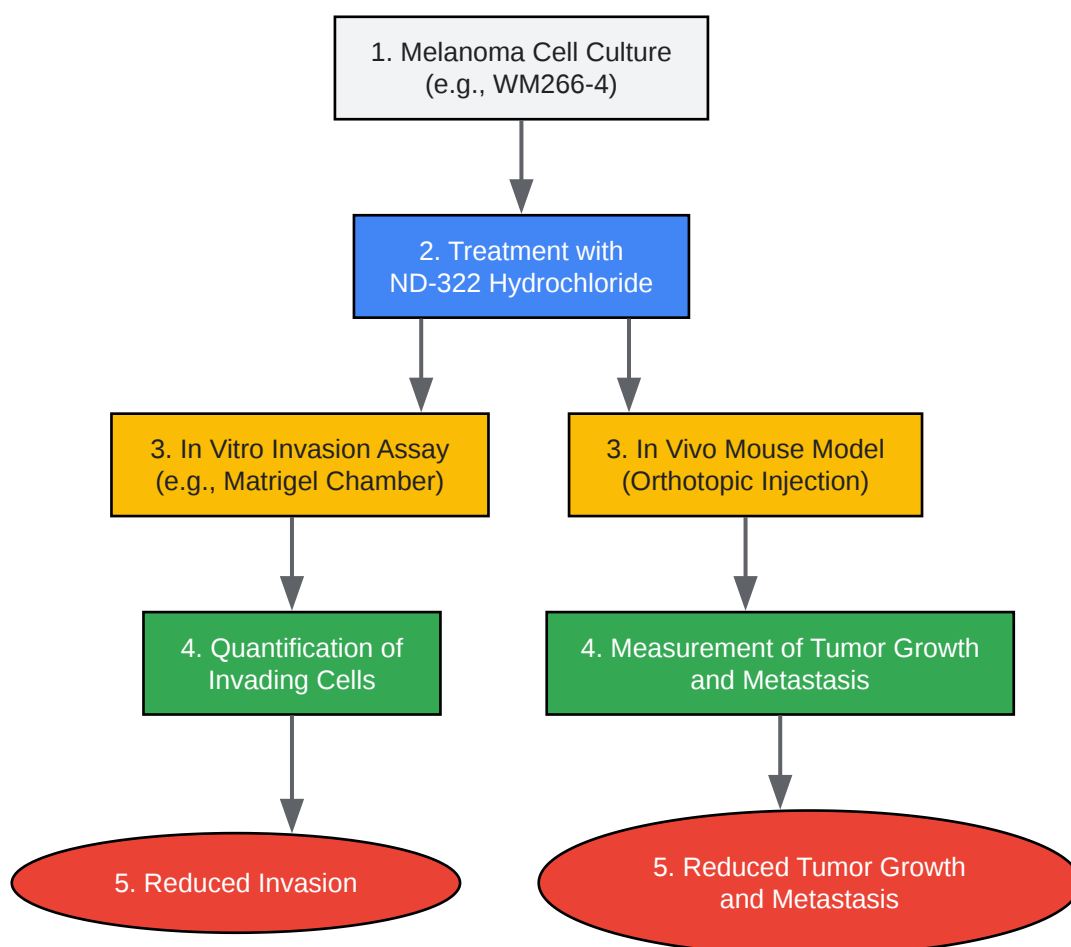
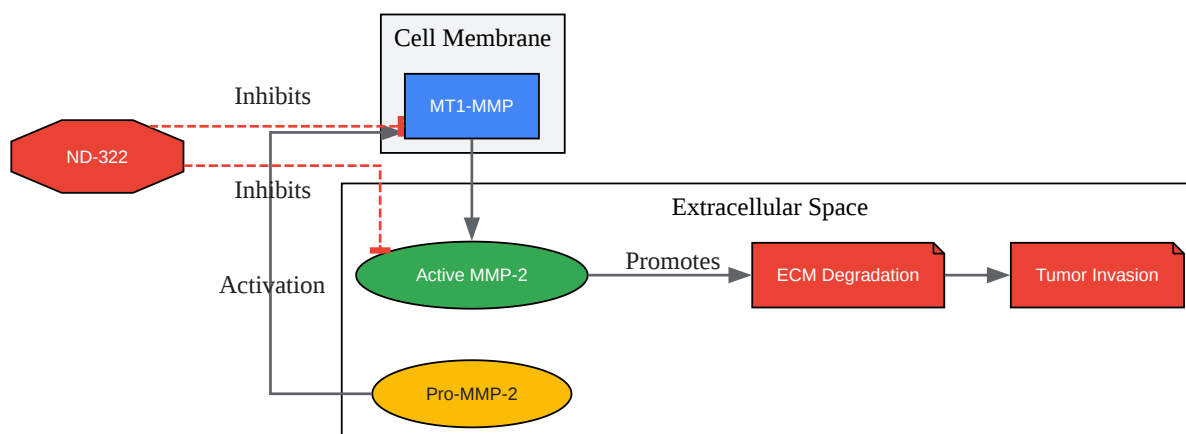
Several other selective gelatinase inhibitors have been developed and characterized. Here, we compare **ND-322 hydrochloride** with two notable alternatives: SB-3CT and JNJ-0966.

Table 2: Comparison of Selective Gelatinase Inhibitors

Inhibitor	Target(s)	Ki (nM) / IC50 (nM)	Key Features	References
ND-322 hydrochloride	MMP-2, MT1-MMP, MMP-9	Ki: 14.3 (MMP-2), 26.6 (MT1-MMP), 870 (MMP-9)	Water-soluble prodrug, selective for gelatinases.	[1][5]
SB-3CT	MMP-2, MMP-9	Ki: 13.9 (MMP-2), 600 (MMP-9)	Potent and competitive inhibitor, brain-barrier permeable.	[6]
JNJ-0966	MMP-9 (zymogen activation)	IC50: 440	Highly selective for MMP-9, allosteric inhibitor of zymogen activation.	[7][8]

## Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.



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